molecular formula C27H45P B1311707 Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine CAS No. 303111-96-8

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine

Cat. No. B1311707
M. Wt: 400.6 g/mol
InChI Key: DTSPXGRQYHLKLO-UHFFFAOYSA-N
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Description

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is a chemical compound with the molecular formula C27H45P . It is used as a catalyst for the oxidation of alcohols and hydrodechlorination of chloroarenes . The compound is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

In the crystal structure of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, the phosphorus atom is coordinated by a dichloro-phenyl-borane unit . The substituted biphenyl group and the two cyclohexyl groups at the phosphorus atom are arranged in such a way to avoid steric crowding in the molecule as far as possible .


Chemical Reactions Analysis

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is known to be involved in several types of reactions. These include Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is a white to almost white crystal or powder . It has a molecular weight of 400.6 g/mol . The compound has a XLogP3-AA value of 8.5, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .

Scientific Research Applications

  • Catalysis
    • Summary of Application : Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is used as a catalyst in certain chemical reactions .
    • Results or Outcomes : The use of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine as a catalyst can increase the efficiency of the reaction and improve the yield of the desired product .
  • Cross-Coupling Reactions

    • Summary of Application : Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is used as a ligand in various cross-coupling reactions .
    • Results or Outcomes : The use of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine in cross-coupling reactions can lead to the formation of a wide range of organic compounds, including biologically active compounds and materials for organic electronics .
  • Photoinitiator in UV-Curable Inks, Coatings, and Adhesives

    • Summary of Application : While not directly related to Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, a similar compound, diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, is used as a photoinitiator in UV-curable inks, coatings, and adhesives .
    • Results or Outcomes : The use of such photoinitiators can allow for rapid curing of inks, coatings, and adhesives, which is beneficial in various industrial applications .
  • Buchwald-Hartwig Cross Coupling

    • Summary of Application : This compound is used as a ligand in Buchwald-Hartwig cross coupling reactions .
    • Results or Outcomes : The use of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine in Buchwald-Hartwig cross coupling reactions can lead to the formation of arylamines, which are important compounds in pharmaceuticals and materials science .
  • Suzuki-Miyaura Coupling

    • Summary of Application : Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is used as a ligand in Suzuki-Miyaura coupling reactions .
    • Results or Outcomes : The use of Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine in Suzuki-Miyaura coupling reactions can lead to the formation of biaryls, which are important compounds in pharmaceuticals and materials science .

Safety And Hazards

When handling Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine, personal protective equipment and face protection should be worn . Adequate ventilation should be ensured to avoid inhalation . Contact with skin, eyes, or clothing should be avoided, and ingestion should be prevented . In case of accidental exposure, immediate medical attention should be sought .

properties

IUPAC Name

dicyclohexyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45P/c1-19(2)22-17-25(20(3)4)27(26(18-22)21(5)6)28(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h17-21,23-24H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSPXGRQYHLKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2CCCCC2)C3CCCCC3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430933
Record name Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine

CAS RN

303111-96-8
Record name Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TH Marsilje, W Pei, B Chen, W Lu, T Uno… - Journal of medicinal …, 2013 - ACS Publications
The synthesis, preclinical profile, and in vivo efficacy in rat xenograft models of the novel and selective anaplastic lymphoma kinase inhibitor 15b (LDK378) are described. In this initial …
Number of citations: 427 pubs.acs.org
Y Jia, J Zhu - The Journal of organic chemistry, 2006 - ACS Publications
One-pot synthesis of indoles by a palladium-catalyzed annulation of ortho-haloanilines and aldehydes has been developed. Coupling of ortho-iodoaniline with aldehyde is realized …
Number of citations: 161 pubs.acs.org
F Bonnaterre, M Bois-Choussy, J Zhu - Organic letters, 2006 - ACS Publications
A two-step sequence involving an Ugi four-component reaction (Ugi-4CR) and a palladium-catalyzed intramolecular amidation of aryl iodide has been developed for rapid access to …
Number of citations: 181 pubs.acs.org

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